molecular formula C23H23FN4O3 B233949 6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one CAS No. 141117-03-5

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Cat. No. B233949
CAS RN: 141117-03-5
M. Wt: 422.5 g/mol
InChI Key: DGFDLCBGMWSZNF-HNGSOEQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative and is also known as TAK-659.

Mechanism of Action

TAK-659 inhibits the activity of BTK by binding to its active site. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been found to inhibit the activity of other enzymes involved in B-cell receptor signaling, such as phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects:
TAK-659 has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in B-cell malignancies such as CLL and MCL. TAK-659 has also been found to inhibit the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of TAK-659 is that it has not yet been approved for clinical use, which means that its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for the research on TAK-659. One direction is to study its efficacy in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazole-4-carbaldehyde with tetrahydro-4-hydroxy-2H-pyran-2-one. The reaction is catalyzed by a base and results in the formation of TAK-659. The yield of the synthesis is reported to be around 50%.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

CAS RN

141117-03-5

Product Name

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyrazin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C23H23FN4O3/c1-14(2)22-19(8-7-18-11-17(29)12-21(30)31-18)23(15-3-5-16(24)6-4-15)28(27-22)20-13-25-9-10-26-20/h3-10,13-14,17-18,29H,11-12H2,1-2H3/b8-7+/t17-,18-/m1/s1

InChI Key

DGFDLCBGMWSZNF-HNGSOEQISA-N

Isomeric SMILES

CC(C)C1=NN(C(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

SMILES

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

Canonical SMILES

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

synonyms

(+)(-)-PHEMEPPEP
(+)-PHEMEPPEP
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one, (+)(-)-isomer
PHEMEPPEP

Origin of Product

United States

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